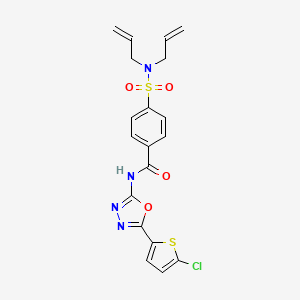

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H17ClN4O4S2 and its molecular weight is 464.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,3,4-oxadiazole ring fused with a chlorothiophene moiety and a sulfamoyl group. Its molecular formula is C18H17ClN4O2S, and it has a molecular weight of approximately 368.87 g/mol.

Structural Formula

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of resistant strains of bacteria such as Neisseria gonorrhoeae by targeting essential enzymes involved in bacterial cell wall synthesis and DNA replication.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Neisseria gonorrhoeae | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Staphylococcus aureus | 0.8 µg/mL |

Cytotoxicity and Cancer Cell Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated that it can induce apoptosis in breast cancer cells (e.g., MCF-7) and lung cancer cells (e.g., A549), indicating its potential as an anticancer agent .

Table 2: Cytotoxicity Data on Cancer Cell Lines

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cell wall synthesis and nucleic acid replication in bacteria.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Transport Mechanisms : The compound utilizes specific transporters to enter cells, where it exerts its effects on target biomolecules.

Case Study 1: Antibacterial Efficacy

In a laboratory study, this compound was tested against clinical isolates of Neisseria gonorrhoeae. The results indicated a potent inhibitory effect at low concentrations, suggesting its potential use in treating resistant infections.

Case Study 2: Anticancer Potential

A separate study investigated the effects of the compound on MCF-7 breast cancer cells. The results showed that treatment with the compound led to significant cell death compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity:

- Against Bacteria : It has shown effectiveness against resistant strains of Neisseria gonorrhoeae, inhibiting growth by targeting specific enzymes essential for bacterial metabolism . The compound interferes with cell wall synthesis and DNA replication, leading to bacterial cell death.

- Antifungal Effects : Compounds containing oxadiazole rings have been extensively studied for their antifungal properties. The presence of the oxadiazole moiety in this compound enhances its potential as an antifungal agent .

- Antimalarial Activity : Preliminary studies suggest that it may also exhibit activity against malaria parasites, indicating its potential as an antimalarial agent.

Anticancer Potential

The oxadiazole derivatives are known for their anticancer properties. The specific interactions of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide with cancer cell lines have been investigated:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Its ability to inhibit specific kinases involved in tumor growth presents a promising avenue for cancer therapy .

Case Study 1: Antimicrobial Activity Against Neisseria gonorrhoeae

A study highlighted the efficacy of this compound against resistant strains of Neisseria gonorrhoeae. The compound demonstrated significant inhibition of bacterial growth in vitro, showcasing its potential as a therapeutic agent against antibiotic-resistant infections .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis through the modulation of survival pathways. The results indicated a dose-dependent response, suggesting that further optimization could lead to effective anticancer therapies .

Análisis De Reacciones Químicas

Key Steps:

-

Formation of 1,3,4-Oxadiazole Core

-

Acylation of substituted hydrazides with acid chlorides (e.g., 3,6-dichloropicolinoyl chloride) under alkaline conditions, followed by cyclization using dehydrating agents like POCl₃ or thionyl chloride .

-

Example: Cyclization of methyl 2-chloro-5-(N′-hydroxycarbamimidoyl)benzoate with 3,6-dichloropicolinoyl chloride yields the oxadiazole ring .

-

-

Introduction of Chlorothiophene Moiety

-

Sulfamoylation of Benzamide

Oxadiazole Ring

-

Acid-Catalyzed Hydrolysis : The 1,3,4-oxadiazole ring undergoes hydrolysis in acidic conditions (e.g., HCl/CH₃COOH at 70°C) to yield carboxylic acid derivatives .

-

Electrophilic Substitution : Electron-withdrawing substituents (e.g., Cl, CF₃) enhance reactivity for nucleophilic attacks at the oxadiazole C-2 position .

Chlorothiophene Group

-

Nucleophilic Substitution : The chlorine atom at the 5-position of thiophene participates in SNAr reactions with amines or thiols under basic conditions .

-

Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki coupling) enable substitution with aryl boronic acids .

Sulfamoyl Group

-

Alkylation : The diallyl groups undergo further alkylation with electrophiles (e.g., methyl iodide) in the presence of a base .

-

Oxidation : The sulfur center may oxidize to sulfonate derivatives under strong oxidizing agents like H₂O₂ .

Reaction Optimization Data

Experimental conditions and yields for critical reactions are summarized below:

Mechanistic Insights

-

Cyclization Mechanism : The oxadiazole ring forms via intramolecular dehydration of intermediate hydroxyamidine derivatives, facilitated by POCl₃ .

-

Sulfamoylation : The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the benzoyl chloride electrophile .

Stability Under Controlled Conditions

Propiedades

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O4S2/c1-3-11-24(12-4-2)30(26,27)14-7-5-13(6-8-14)17(25)21-19-23-22-18(28-19)15-9-10-16(20)29-15/h3-10H,1-2,11-12H2,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMYLMVVXWJQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.